2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 3,5-dichlorophenyl group and a 5-methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. For instance, the reaction of 3,5-dichlorobenzoyl chloride with an amine in the presence of a base such as tri-n-propylamine in methanol at 70°C for several hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the dichlorophenyl ring.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group and exhibits similar biological activities.
3,5-Dichlorophenyl derivatives: Various derivatives with different substituents on the phenyl ring can be compared to highlight the unique properties of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-4,5-dihydro-1,3-oxazole.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7-12(2,3)15-11(16-7)8-4-9(13)6-10(14)5-8/h4-6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHZEWAYELBUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=N1)C2=CC(=CC(=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028503 |
Source
|
Record name | 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylidene-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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